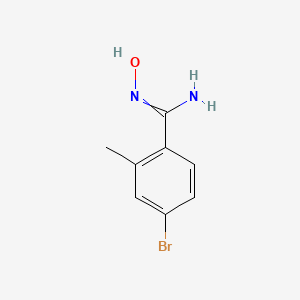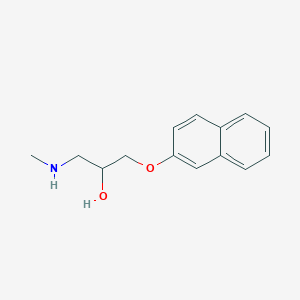
4-Bromo-N-hydroxy-2-methyl-benzamidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
生化分析
Biochemical Properties
4-Bromo-N-hydroxy-2-methyl-benzamidine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This compound has been shown to interact with proteases, which are enzymes that break down proteins, and can inhibit their activity by forming stable complexes with them .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. By inhibiting specific enzymes, this compound can alter the normal functioning of cells, leading to changes in cellular behavior and responses. For example, it can affect the expression of genes involved in cell growth and differentiation, thereby impacting cellular proliferation and development .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It acts as an enzyme inhibitor by binding to the active sites of target enzymes, preventing substrate access and subsequent catalytic activity. This inhibition can lead to changes in gene expression and cellular responses. Additionally, the compound can form covalent bonds with specific amino acid residues in the enzyme’s active site, further stabilizing the enzyme-inhibitor complex .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that the compound remains stable under certain conditions but can degrade over time, leading to a decrease in its inhibitory activity. Long-term exposure to the compound can result in sustained inhibition of target enzymes, affecting cellular function and viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and cellular damage. Threshold effects have been observed, where a certain dosage level is required to achieve the desired inhibitory effect without causing harm to the organism .
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and metabolite levels by inhibiting key enzymes in these pathways. For example, the compound can inhibit enzymes involved in amino acid metabolism, leading to changes in the levels of specific metabolites and affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound within different cellular compartments. The compound can be transported across cell membranes and distributed to various tissues, where it exerts its inhibitory effects on target enzymes .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can enhance its inhibitory effects on target enzymes and influence cellular processes. For example, the compound can accumulate in the nucleus, where it can affect gene expression and cellular responses .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-hydroxy-2-methyl-benzamidine typically involves the bromination of 2-methylbenzamidine followed by hydroxylation. The reaction conditions often require the use of bromine or a brominating agent in the presence of a catalyst. The hydroxylation step can be achieved using hydroxylamine or similar reagents under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the process likely involves large-scale bromination and hydroxylation reactions, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to ensure consistent product quality .
化学反应分析
Types of Reactions
4-Bromo-N-hydroxy-2-methyl-benzamidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the bromine site.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzamidines, oxides, and amine derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
4-Bromo-N-hydroxy-2-methyl-benzamidine is utilized in several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in enzyme inhibition studies, particularly for serine proteases.
Industry: It is used in the synthesis of specialty chemicals and intermediates.
作用机制
The mechanism of action of 4-Bromo-N-hydroxy-2-methyl-benzamidine involves its interaction with specific molecular targets, such as serine proteases. The compound inhibits these enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. This inhibition can modulate various biological pathways and processes .
相似化合物的比较
Similar Compounds
- 4-Bromo-2-hydroxybenzoic acid
- 3-Bromo-4-methylbenzonitrile
- 4-Bromo-2-methylbenzaldehyde
Uniqueness
4-Bromo-N-hydroxy-2-methyl-benzamidine is unique due to its specific inhibitory action on serine proteases, which distinguishes it from other brominated benzamidine derivatives. Its hydroxyl group also provides additional reactivity and binding potential, enhancing its utility in various applications.
属性
IUPAC Name |
4-bromo-N'-hydroxy-2-methylbenzenecarboximidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c1-5-4-6(9)2-3-7(5)8(10)11-12/h2-4,12H,1H3,(H2,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHNDXOXCHFSJIY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C(=NO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20391609 |
Source


|
| Record name | 4-BROMO-N-HYDROXY-2-METHYL-BENZAMIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20391609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
635702-27-1 |
Source


|
| Record name | 4-BROMO-N-HYDROXY-2-METHYL-BENZAMIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20391609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N-(3-cyano-4,5-dimethyl-thiophen-2-yl)-acetamide](/img/structure/B1306555.png)



![2-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1306567.png)




![1-Ethyl-6-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1306577.png)
![2-(Methyl(phenyl)amino)-4H-thieno[3,2-d][1,3]thiazin-4-one](/img/structure/B1306580.png)
